

# Application Notes and Protocols for In-Vitro Antiviral Assay of Enisamium

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## Compound of Interest

Compound Name: *Enisamium*

Cat. No.: *B1194652*

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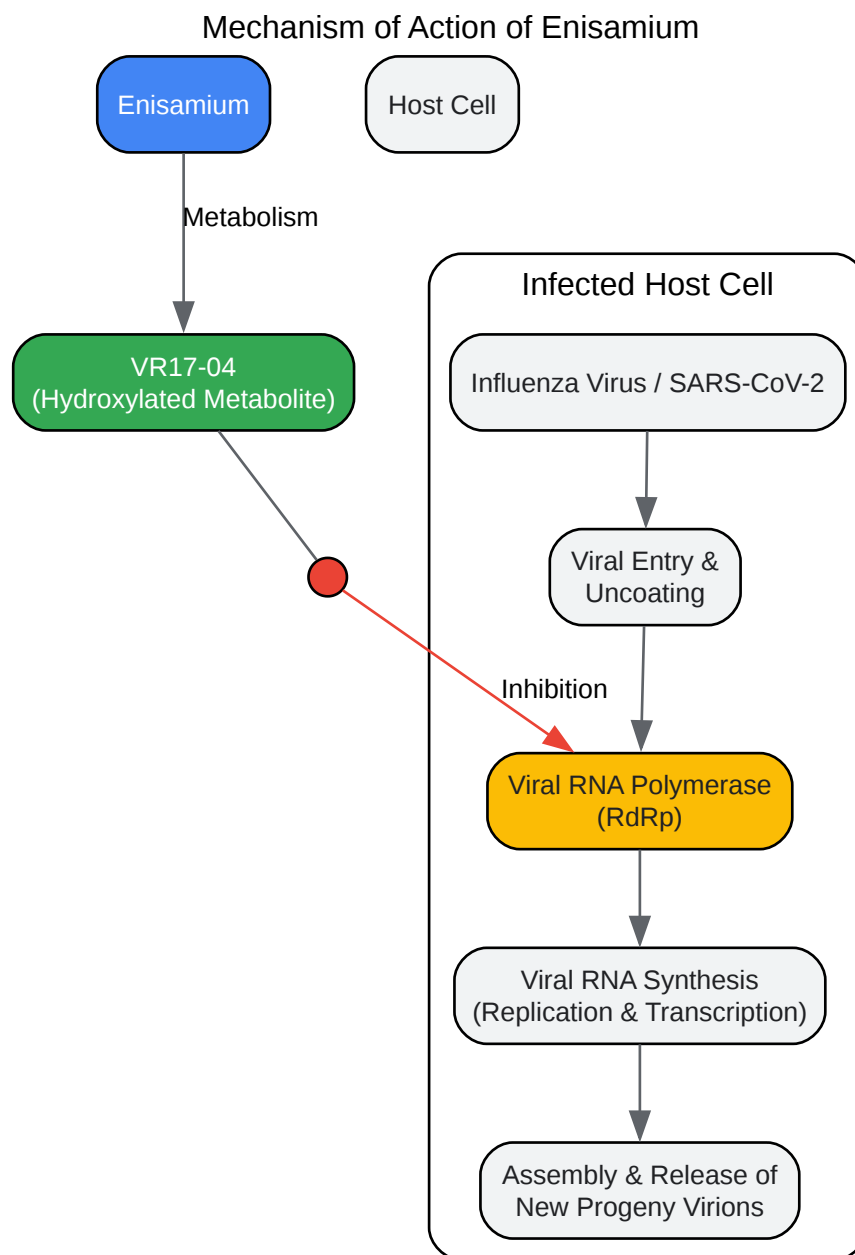
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Enisamium** (marketed as Amizon®) is an antiviral compound that has demonstrated activity against a range of respiratory viruses, most notably influenza A and B viruses and SARS-CoV-2.[1][2][3][4] Its primary mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication and transcription.[5][6] In-vitro studies have shown that **Enisamium** is metabolized to a more potent hydroxylated metabolite, VR17-04, which exhibits stronger inhibition of the viral RNA polymerase.[1][2] This document provides detailed protocols for conducting in-vitro antiviral assays to evaluate the efficacy of **Enisamium** and its metabolites.

## Mechanism of Action

**Enisamium** and its active metabolite, VR17-04, directly target the RNA polymerase of influenza viruses and SARS-CoV-2.[1][4] By inhibiting this enzyme, the drug disrupts the synthesis of viral RNA, thereby preventing viral replication.[5][6] The metabolite VR17-04 has been shown to be a more potent inhibitor of influenza A virus RNA synthesis than the parent compound.[2] Molecular dynamics simulations suggest that VR17-04 may prevent the incorporation of GTP and UTP into the nascent RNA chain by the SARS-CoV-2 RNA polymerase.[4]



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Caption: Mechanism of action of **Enisamium** and its metabolite VR17-04.

## Data Presentation: In-Vitro Antiviral Activity and Cytotoxicity of Enisamium

The following tables summarize the quantitative data for the antiviral activity (EC90 and IC50) and cytotoxicity (CC50) of **Enisamium** against various influenza virus strains and in different cell lines.

Table 1: Antiviral Activity of **Enisamium** Against Influenza Viruses in dNHBE Cells

Virus Strain	EC90 (µM)
A/Brisbane/59/2007 (H1N1)	157-439
A/Tennessee/1-560/2009 (H1N1)	157-439
A/Perth/16/2009 (H3N2)	157-439
A/Vietnam/1203/2004 (H5N1)	157-439
A/Anhui/1/2013 (H7N9)	157-439
Influenza B virus	Slightly more inhibited than influenza A

Data represents the 90% effective concentration range from virus yield reduction assays in differentiated normal human bronchial epithelial (dNHBE) cells.[3]

Table 2: IC50 and CC50 Values of **Enisamium** in Different Cell Lines

Cell Line	Virus	IC50 (μM)	CC50 (mM)	Selectivity Index (SI = CC50/IC50)
A549	Influenza A/WSN/1933 (H1N1)	322	>10	>31
Caco-2	Influenza A/WSN/1933 (H1N1)	>1000	>10	-
Caco-2	SARS-CoV-2	~1200	Not specified	Not specified
NHBE	HCoV-NL63	~60 μg/mL	Not specified	Not specified
dNHBE	Influenza A and B viruses	Not specified	~10	23-64

IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values were determined in various cell lines.[\[2\]](#)[\[4\]](#)[\[7\]](#)

Table 3: In-Vitro Inhibition of Viral RNA Polymerase

Compound	Target Polymerase	IC50
Enisamium (FAV00A)	Influenza A Virus (FluPol)	46.3 mM
Enisamium (FAV00A)	SARS-CoV-2 (nsp7/8/12)	40.7 mM
VR17-04	Influenza A Virus (FluPol)	0.84 mM
VR17-04	SARS-CoV-2 (nsp7/8/12)	2-3 mM

IC50 values for the inhibition of influenza and SARS-CoV-2 RNA polymerase activity in cell-free assays.[\[1\]](#)

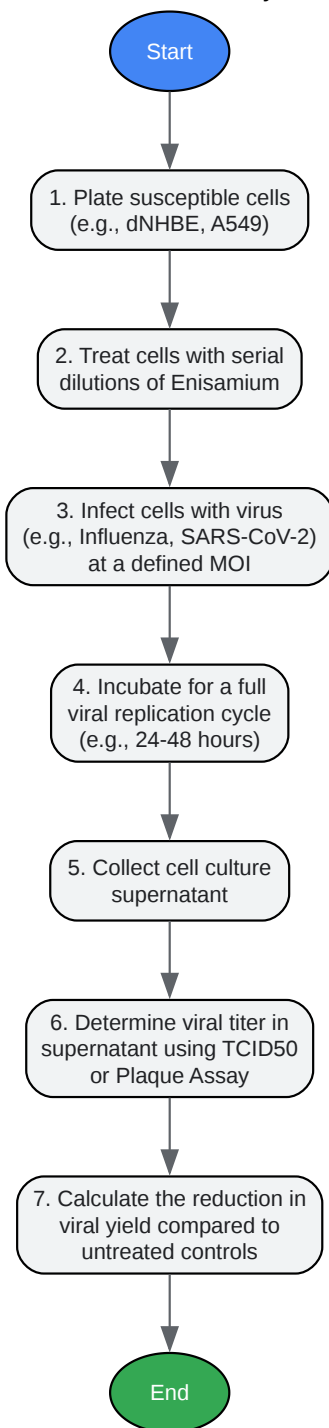
## Experimental Protocols

Detailed methodologies for key in-vitro antiviral assays are provided below.

## Virus Yield Reduction Assay

This assay is used to quantify the ability of a compound to inhibit the production of infectious virus particles.<sup>[8][9]</sup> It is particularly useful for viruses that do not produce a significant cytopathic effect (CPE) in certain cell types, such as influenza virus in dNHBE cells.<sup>[3]</sup>

## Virus Yield Reduction Assay Workflow



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Caption: Workflow for the Virus Yield Reduction Assay.

#### Materials:

- Susceptible host cells (e.g., differentiated Normal Human Bronchial Epithelial (dNHBE) cells, A549 cells, Caco-2 cells)[2][3][4]
- Virus stock (e.g., Influenza A or B virus, SARS-CoV-2)
- **Enisamium**
- Cell culture medium and supplements
- Multi-well cell culture plates
- Standard laboratory equipment for cell culture and virology

#### Procedure:

- Cell Seeding: Seed the susceptible cells into multi-well plates and culture until they form a confluent monolayer. For dNHBE cells, follow the supplier's instructions for culture and differentiation.
- Compound Preparation: Prepare serial dilutions of **Enisamium** in the appropriate cell culture medium.
- Infection and Treatment:
  - Pre-treat the cell monolayers with the different concentrations of **Enisamium** for a specified period (e.g., 1-2 hours) before infection.[10]
  - Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
  - After a virus adsorption period (e.g., 1 hour), remove the virus inoculum, wash the cells, and add fresh medium containing the corresponding concentrations of **Enisamium**.
- Incubation: Incubate the plates for a full replication cycle of the virus (typically 24-48 hours). [3]
- Harvesting: Collect the cell culture supernatants, which contain the progeny virions.

- Titration: Determine the viral titer in the collected supernatants using a standard titration method such as the Tissue Culture Infectious Dose 50 (TCID50) assay or a plaque assay.  
[11]
- Data Analysis: Calculate the percent reduction in virus yield for each **Enisamium** concentration compared to the untreated virus control. The EC50 or EC90 value (the concentration that inhibits virus yield by 50% or 90%, respectively) can be determined using regression analysis.

## Plaque Reduction Assay

This assay is a standard method to determine the titer of infectious virus and to assess the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[12]  
[13]

Materials:

- Host cells that form plaques upon viral infection (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)[12]
- Virus stock
- **Enisamium**
- Cell culture medium
- Semi-solid overlay medium (e.g., containing agarose or Avicel)[12]
- Crystal violet or other suitable stain

Procedure:

- Cell Seeding: Plate MDCK cells in multi-well plates and grow to confluency.
- Compound and Virus Preparation: Prepare serial dilutions of **Enisamium** and the virus in serum-free medium.

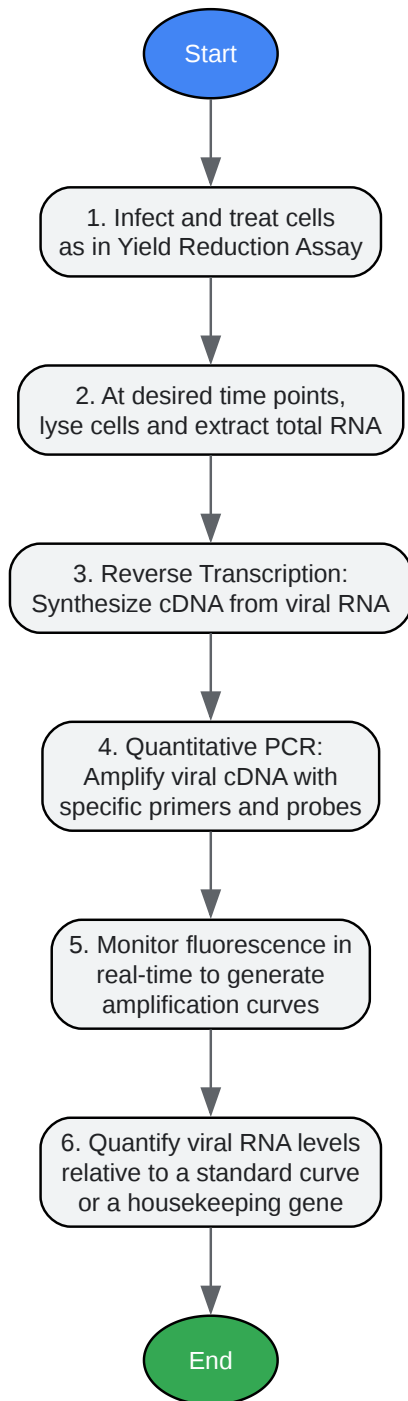


- Infection: Aspirate the culture medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units (PFU) per well).
- Adsorption: Incubate for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.[12]
- Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells with the semi-solid medium containing various concentrations of **Enisamium**.
- Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.[12]
- Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.[14] Count the number of plaques in each well.
- Data Analysis: Calculate the percentage of plaque reduction for each **Enisamium** concentration relative to the untreated virus control. The IC50 value can be determined by regression analysis.

## RT-qPCR for Viral Load Determination

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive method to quantify viral RNA, providing a measure of viral replication.[9][15][16]

## RT-qPCR for Viral Load Workflow



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Caption: Workflow for RT-qPCR based viral load determination.

**Materials:**

- Infected and treated cell samples
- RNA extraction kit
- Reverse transcriptase and reaction components
- qPCR master mix (e.g., SYBR Green or probe-based)[3][17]
- Virus-specific primers and probes
- Real-time PCR instrument

**Procedure:**

- **Sample Preparation:** Following the infection and treatment protocol as described in the Virus Yield Reduction Assay, harvest cells or supernatant at various time points post-infection.
- **RNA Extraction:** Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.
- **Reverse Transcription (RT):** Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific or random primers.
- **Quantitative PCR (qPCR):**
  - Prepare a qPCR reaction mix containing the cDNA template, qPCR master mix, and primers/probes specific for a viral gene (e.g., influenza matrix gene, SARS-CoV-2 N gene). [3][4]
  - Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions will typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[3][16]
- **Data Analysis:**

- Generate a standard curve using known quantities of a plasmid containing the target viral sequence to determine the absolute copy number of viral RNA.
- Alternatively, use the  $\Delta\Delta C_t$  method to determine the relative quantification of viral RNA, normalized to an internal control housekeeping gene (e.g., GAPDH,  $\beta$ -actin).[3]
- Calculate the fold change in viral RNA levels in **Enisamium**-treated samples compared to untreated controls.

## Cytotoxicity Assay

It is crucial to assess the cytotoxicity of **Enisamium** to ensure that the observed antiviral effect is not due to cell death.[18] The 50% cytotoxic concentration (CC50) should be determined in parallel with the antiviral assays using uninfected cells.

Procedure:

- Seed cells in a 96-well plate.
- Treat the cells with a range of concentrations of **Enisamium**, identical to those used in the antiviral assays.
- Incubate for the same duration as the antiviral assays.
- Assess cell viability using a standard method, such as the neutral red uptake assay or an MTT/XTT assay.[19]
- Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

## Selectivity Index

The selectivity index (SI) is a measure of the therapeutic window of an antiviral compound and is calculated as the ratio of its cytotoxicity to its antiviral activity ( $SI = CC50 / EC50$  or  $IC50$ ).[18] A higher SI value indicates a more favorable safety profile.

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